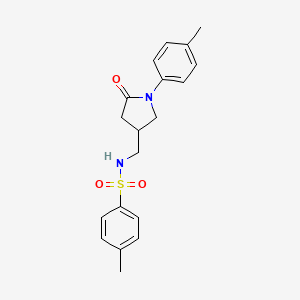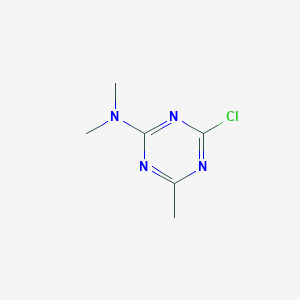
4-氯-N,N,6-三甲基-1,3,5-三嗪-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines It is characterized by the presence of a triazine ring substituted with a chlorine atom and three methyl groups
科学研究应用
4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine has several scientific research applications, including:
作用机制
Target of Action
The targets of 1,3,5-triazine derivatives can vary widely depending on the specific compound and its functional groups. Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .
Mode of Action
The mode of action of 1,3,5-triazine derivatives can also vary. For example, some triazine derivatives are used as herbicides and work by inhibiting photosynthesis .
Biochemical Pathways
The biochemical pathways affected by 1,3,5-triazine derivatives depend on the specific compound and its targets. Some triazine derivatives have been found to have antitumor activity, suggesting they may interact with pathways involved in cell growth and proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3,5-triazine derivatives can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions .
Result of Action
The molecular and cellular effects of 1,3,5-triazine derivatives can include inhibition of certain enzymes or pathways, interference with cell growth and proliferation, and induction of cell death, among others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,3,5-triazine derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines. One common method involves refluxing a solution of cyanuric chloride in a solvent such as 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of 4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with carboxylic acids or amines to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine include sodium carbonate, dioxane, and various amines . Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving desired products with high yields.
Major Products Formed
The major products formed from the reactions of 4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine depend on the specific reaction and reagents used. For example, nucleophilic substitution with primary amines can yield substituted triazines with various functional groups .
相似化合物的比较
4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:
2,4,6-trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
1,3,5-triazine-2,4,6-triamine (melamine): Known for its applications in the production of resins and plastics.
2-chloro-4,6-dimethoxy-1,3,5-triazine: Used as a coupling agent in peptide synthesis.
The uniqueness of 4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-4-8-5(7)10-6(9-4)11(2)3/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAOCZPYQILHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2525238.png)
![ethyl 4-(1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-amido)piperidine-1-carboxylate](/img/structure/B2525239.png)

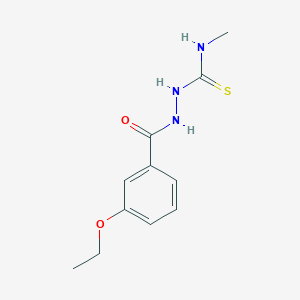
![3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2525244.png)
![N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2525245.png)
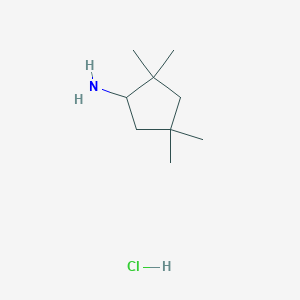
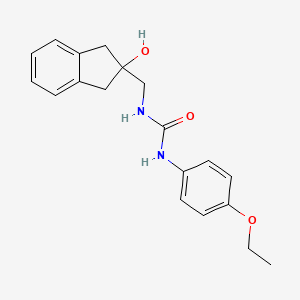
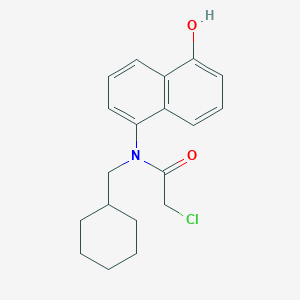
![1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2525254.png)
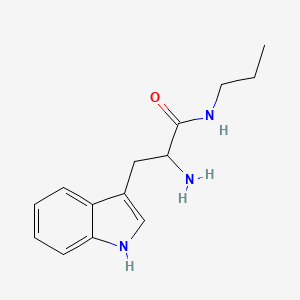
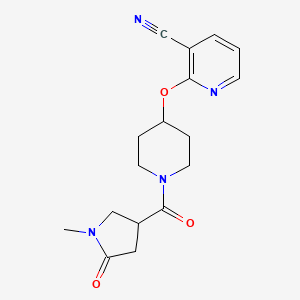
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525258.png)
